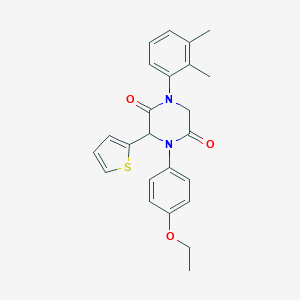
1-(2,3-Dimethylphenyl)-4-(4-ethoxyphenyl)-3-(2-thienyl)-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethylphenyl)-4-(4-ethoxyphenyl)-3-(2-thienyl)-2,5-piperazinedione, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor (BCR) signaling, and its inhibition has shown promise in the treatment of B-cell malignancies.
作用机制
1-(2,3-Dimethylphenyl)-4-(4-ethoxyphenyl)-3-(2-thienyl)-2,5-piperazinedione inhibits BTK, a non-receptor tyrosine kinase that plays a key role in BCR signaling. BTK is essential for the survival and proliferation of B-cells, and its inhibition leads to decreased B-cell activation and survival. This compound binds to the ATP-binding site of BTK, preventing its activation and downstream signaling.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has also been shown to modulate immune responses. This compound inhibits B-cell activation and proliferation, but it also enhances T-cell activation and cytokine production. This dual effect on B-cells and T-cells may have implications for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
实验室实验的优点和局限性
The advantages of using 1-(2,3-Dimethylphenyl)-4-(4-ethoxyphenyl)-3-(2-thienyl)-2,5-piperazinedione in lab experiments include its potency and selectivity for BTK, as well as its ability to enhance the efficacy of other anti-cancer agents. However, this compound has limited solubility in water and may require the use of organic solvents for in vitro experiments. This compound is also a relatively new compound, and its long-term safety and efficacy in humans are still being evaluated.
未来方向
For 1-(2,3-Dimethylphenyl)-4-(4-ethoxyphenyl)-3-(2-thienyl)-2,5-piperazinedione research include the evaluation of its safety and efficacy in clinical trials, as well as its potential use in combination therapies for B-cell malignancies and autoimmune diseases. Other areas of research may include the development of more potent and selective BTK inhibitors, as well as the identification of biomarkers for patient selection and monitoring of treatment response.
合成方法
The synthesis of 1-(2,3-Dimethylphenyl)-4-(4-ethoxyphenyl)-3-(2-thienyl)-2,5-piperazinedione involves the condensation of 2,3-dimethylbenzaldehyde, 4-ethoxybenzaldehyde, and 2-thiophenecarboxaldehyde with piperazine in the presence of acetic acid. The resulting product is then subjected to a cyclization reaction to form this compound. The yield of this compound is reported to be around 60%.
科学研究应用
1-(2,3-Dimethylphenyl)-4-(4-ethoxyphenyl)-3-(2-thienyl)-2,5-piperazinedione has been extensively studied for its potential in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In preclinical studies, this compound has shown potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cell malignancies. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab and venetoclax.
属性
分子式 |
C24H24N2O3S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
1-(2,3-dimethylphenyl)-4-(4-ethoxyphenyl)-3-thiophen-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C24H24N2O3S/c1-4-29-19-12-10-18(11-13-19)26-22(27)15-25(20-8-5-7-16(2)17(20)3)24(28)23(26)21-9-6-14-30-21/h5-14,23H,4,15H2,1-3H3 |
InChI 键 |
IMWBVLREGNCNBK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=CC=CC(=C3C)C)C4=CC=CS4 |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=CC=CC(=C3C)C)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242322.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242323.png)
![N-(4-fluorophenyl)-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242327.png)
![6-bromo-N-(4-fluorophenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242329.png)
![2-Methoxy-4-{6-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242332.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242337.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B242339.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242341.png)
![4-[3-(4-methoxyphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242342.png)
![4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242343.png)
![3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B242346.png)
![N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B242348.png)
![4-[3-(4-propan-2-ylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242349.png)
![(4Z)-4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B242350.png)
